5-chloro-4-methyl-1H-indole-2-carboxylic acid
Overview
Description
5-Chloro-4-methyl-1H-indole-2-carboxylic acid is a compound that belongs to the class of organic compounds known as indolecarboxamides and derivatives . It is used in the synthesis of 4-(3-aminomethylphenyl)piperidine-1-carboxamides as potent, selective, and orally bioavailable inhibitors of βII tryptase . It is also a reagent used to prepare indole amides with possible antihistaminic activities .
Synthesis Analysis
The synthesis of indole derivatives has attracted the attention of the chemical community due to their significant role in natural products and drugs . Intramolecular coupling of the carboxylic acids using BOP as the coupling reagent in the presence of DIPEA in DMF provides target compounds .Molecular Structure Analysis
The molecular weight of 5-chloro-4-methyl-1H-indole-2-carboxylic acid is 209.63 . The InChI code is 1S/C10H8ClNO2/c1-5-6-4-9 (10 (13)14)12-8 (6)3-2-7 (5)11/h2-4,12H,1H3, (H,13,14) and the InChI key is FHGPOPGCRIYJLE-UHFFFAOYSA-N .Chemical Reactions Analysis
Indole derivatives are important types of molecules and natural products that play a main role in cell biology . They are used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .Physical And Chemical Properties Analysis
The compound is a powder with a melting point of 254-256°C .Scientific Research Applications
Synthesis of Alkaloids
Indole derivatives, including 5-chloro-4-methyl-1H-indole-2-carboxylic acid, are prevalent moieties present in selected alkaloids . They play a significant role in cell biology and have attracted increasing attention in recent years for their potential in the treatment of various disorders .
Treatment of Cancer Cells
Indole derivatives have shown potential as biologically active compounds for the treatment of cancer cells . Their unique properties make them a promising area of research in the development of new cancer treatments .
Antimicrobial Applications
Indole derivatives have demonstrated antimicrobial properties, making them a potential resource for the development of new antimicrobial agents .
Treatment of Various Disorders
The application of indole derivatives has been explored in the treatment of various disorders in the human body . This includes a wide range of conditions, highlighting the versatility of these compounds .
Synthesis of Dibromophakellin and Analogs
5-chloro-4-methyl-1H-indole-2-carboxylic acid can be used as a reactant for the total synthesis of (±)-dibromophakellin and its analogs . These compounds have potential applications in various areas of research .
Synthesis of Renieramycin G Analogs
This compound can also be used for the stereoselective preparation of renieramycin G analogs . Renieramycin G is a marine natural product with antitumor activity, and the synthesis of its analogs could lead to the development of new anticancer drugs .
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways would depend on the specific biological activity being exerted.
Result of Action
Given the broad-spectrum biological activities of indole derivatives, it can be inferred that the compound may have diverse molecular and cellular effects .
Safety and Hazards
properties
IUPAC Name |
5-chloro-4-methyl-1H-indole-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-5-6-4-9(10(13)14)12-8(6)3-2-7(5)11/h2-4,12H,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHGPOPGCRIYJLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1C=C(N2)C(=O)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
50536-61-3 | |
Record name | 5-chloro-4-methyl-1H-indole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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